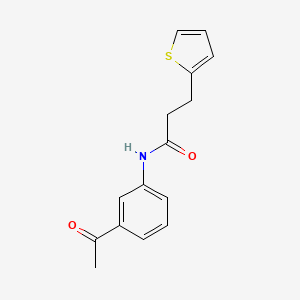

N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide

Description

Contextualizing Amide-Based Compounds in Drug Discovery and Development Research

The amide functional group is a cornerstone in the architecture of biologically active molecules, including a multitude of clinically approved drugs. nih.gov Its prevalence is attributed to its unique ability to form hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets. nih.gov Amide bonds are integral to the structure of peptides and proteins, and their incorporation into small molecule drug candidates can mimic these natural interactions. nih.gov

Significance of Thiophene (B33073) and Acetylphenyl Moieties in Bioactive Small Molecules

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities. researchgate.net This five-membered heterocyclic compound, containing a sulfur atom, is a common building block in many pharmaceuticals and agrochemicals. wikipedia.org The structural similarity of thiophene to the benzene ring allows it to often replace a benzene ring in a bioactive compound without loss of activity, a concept known as bioisosterism. wikipedia.org Thiophene derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. encyclopedia.pub

The acetylphenyl moiety, specifically the acetophenone structure, is also a significant component in various bioactive compounds. Acetophenone derivatives are known to exhibit a range of biological activities. For instance, some have shown potential as enzyme inhibitors. The acetyl group can participate in important binding interactions with biological targets.

Identification of Research Gaps Pertaining to N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide

A thorough review of the existing scientific literature reveals a significant research gap concerning the specific compound N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide. While the individual components—the amide linkage, the thiophene ring, and the acetylphenyl group—are well-studied in various contexts, their specific combination in this particular arrangement has not been extensively investigated.

Key research gaps include:

Synthesis and Characterization: Detailed and optimized synthetic routes for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide have not been reported, nor has its comprehensive physicochemical characterization.

Biological Activity Profile: The potential biological activities of this compound remain unexplored. There is a lack of data regarding its efficacy in various in vitro and in vivo models.

Structure-Activity Relationships (SAR): Without a systematic study of this compound and its analogs, the structure-activity relationships that govern its potential biological effects are unknown.

Mechanism of Action: The molecular targets and mechanisms through which N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide might exert any biological effects have not been elucidated.

Overarching Research Objectives for Comprehensive Investigation of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide

To address the identified research gaps, a comprehensive investigation of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is warranted. The overarching research objectives for such a study would be:

To Develop an Efficient Synthesis and Perform Comprehensive Characterization: This would involve establishing a reliable and scalable synthetic pathway for the compound and thoroughly characterizing its chemical and physical properties using modern analytical techniques.

To Conduct a Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of biological targets and in various phenotypic assays to identify any potential therapeutic activities.

To Elucidate the Structure-Activity Relationships: A library of analogs should be synthesized and tested to understand how structural modifications influence biological activity, leading to the identification of key pharmacophoric features.

To Identify and Validate the Molecular Target(s) and Mechanism of Action: For any confirmed biological activity, further studies should be conducted to determine the specific molecular target(s) and elucidate the underlying mechanism of action.

The following table outlines the key physicochemical properties that would be determined as part of the initial characterization of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide.

| Property | Predicted/Measured Value |

| Molecular Formula | C15H15NO2S |

| Molecular Weight | 273.35 g/mol |

| Melting Point | To be determined |

| Solubility | To be determined |

| LogP | To be determined |

A hypothetical screening of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide could yield preliminary data on its biological activity, as illustrated in the table below.

| Assay Type | Target/Cell Line | Activity/Result |

| Antimicrobial Assay | Escherichia coli | To be determined |

| Antimicrobial Assay | Staphylococcus aureus | To be determined |

| Cytotoxicity Assay | HeLa Cells | To be determined |

| Enzyme Inhibition Assay | Cyclooxygenase-2 (COX-2) | To be determined |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-thiophen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-11(17)12-4-2-5-13(10-12)16-15(18)8-7-14-6-3-9-19-14/h2-6,9-10H,7-8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUIAYSGBINYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis and Chemoinformatic Analysis of N 3 Acetylphenyl 3 Thiophen 2 Yl Propanamide

In Silico Chemoinformatic Characterization and Profiling

Computational Prediction of Molecular Descriptors and Pharmacophore Features

There is no available research that has calculated the molecular descriptors for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide. Such descriptors, which quantify the physical, chemical, and electronic characteristics of a molecule, are fundamental for developing quantitative structure-activity relationships (QSAR) and for predicting the compound's behavior in biological systems.

Similarly, pharmacophore modeling for this compound has not been reported. A pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Without this analysis, the potential binding modes and therapeutic targets of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide remain purely speculative.

Conformational Landscape Analysis and Energetic Minimization Studies

The conformational flexibility of a molecule is crucial for its biological activity, as it dictates how the molecule can adapt its shape to fit into a binding site. Conformational landscape analysis, which explores the range of possible three-dimensional arrangements of a molecule and their corresponding energy levels, has not been performed for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide.

Furthermore, energetic minimization studies, which identify the most stable, low-energy conformations of a molecule, are also absent from the scientific literature. This information is critical for understanding the compound's preferred spatial orientation and for conducting more advanced computational studies like molecular docking.

Advanced Analytical Methodologies for Structural and Purity Assessment of N 3 Acetylphenyl 3 Thiophen 2 Yl Propanamide

High-Resolution Mass Spectrometry for Molecular Formula Determination (Methodology Focus)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. Unlike nominal mass spectrometry, which provides integer mass values, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This high level of precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas.

Methodology: The analysis of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is typically performed using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. ESI is a soft ionization technique that minimizes fragmentation, allowing for the prominent observation of the protonated molecular ion [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺.

The sample is first dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the ESI source. The instrument is calibrated using a known standard with a well-defined mass across the desired range. The high resolving power of the analyzer separates ions with very small mass differences. The experimentally measured m/z value of the molecular ion is then compared against the theoretical exact mass calculated from its molecular formula (C₁₅H₁₅NO₂S). The difference between the theoretical and measured mass, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition. rsc.orgelsevierpure.com

| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 274.0896 | 274.0893 | -1.1 |

| [M+Na]⁺ | 296.0716 | 296.0712 | -1.4 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Elucidation (Methodology Focus)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution. docbrown.info While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environments of the protons and carbons, multi-dimensional (2D) techniques are essential for a complete and unambiguous structural assignment. rsc.orgmdpi.com

Methodology: The analysis begins with acquiring standard 1D ¹H and ¹³C{¹H} spectra in a deuterated solvent like CDCl₃ or DMSO-d₆. The ¹H spectrum reveals the number of distinct proton environments, their integration (ratio), and splitting patterns (spin-spin coupling). The ¹³C spectrum shows the number of unique carbon environments.

To assemble the molecular framework, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps establish ¹H-¹H connectivity within spin systems, for example, tracing the path along the propanamide chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the individual spin systems identified by COSY, linking the thiophene (B33073) ring to the propanamide chain and the propanamide chain to the acetylphenyl ring across the non-protonated amide carbonyl and quaternary aromatic carbons.

By systematically analyzing the cross-peaks in these 2D spectra, every proton and carbon signal can be unequivocally assigned, confirming the complete structure of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide. semanticscholar.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide N-H | ~8.0-8.5 | s (broad) | - |

| Aromatic H (acetylphenyl) | ~7.3-7.9 | m | - |

| Thiophene H | ~6.9-7.2 | m | - |

| -CH₂- (thiophene side) | ~3.2 | t | ~7.5 |

| -CH₂- (amide side) | ~2.8 | t | ~7.5 |

| Acetyl -CH₃ | ~2.6 | s | - |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O | ~198 |

| Amide C=O | ~170 |

| Aromatic/Thiophene C | ~120-145 |

| -CH₂- (amide side) | ~38 |

| -CH₂- (thiophene side) | ~30 |

| Acetyl -CH₃ | ~27 |

Infrared and Ultraviolet-Visible Spectroscopies for Functional Group Validation (Methodology Focus)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for functional group identification and confirmation of the electronic system.

Methodology: Infrared (IR) Spectroscopy IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups exhibit characteristic absorption bands at predictable wavenumbers. For N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide, a sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The resulting spectrum is used to confirm the presence of key functional groups. nih.gov The presence of a sharp band around 3300 cm⁻¹ for the N-H stretch, two distinct carbonyl (C=O) stretching bands (one for the amide around 1660 cm⁻¹ and one for the ketone around 1680 cm⁻¹), and bands in the 1600-1450 cm⁻¹ region for the aromatic rings would validate the proposed structure. researchgate.net

Methodology: Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The compound is dissolved in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and the absorbance is measured as a function of wavelength. The spectrum for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is expected to show absorption maxima (λ_max) corresponding to the π→π* transitions of the thiophene and acetylphenyl aromatic systems, as well as n→π* transitions associated with the carbonyl groups. mu-varna.bgnih.gov

| Spectroscopic Technique | Feature | Expected Value | Assignment |

|---|---|---|---|

| FTIR | Absorption Band | ~3300 cm⁻¹ | N-H Stretch (Amide) |

| FTIR | Absorption Band | ~1680 cm⁻¹ | C=O Stretch (Ketone) |

| FTIR | Absorption Band | ~1660 cm⁻¹ | C=O Stretch (Amide I) |

| UV-Vis | λ_max | ~240-280 nm | π→π* (Aromatic/Thiophene Rings) |

Hyphenated Chromatographic Techniques for Purity and Impurity Profiling (Methodology Focus)

Hyphenated chromatographic techniques are essential for separating the target compound from impurities and degradation products, allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) coupled with UV and MS detectors is the primary method for determining the purity of non-volatile compounds.

Methodology: A reverse-phase HPLC (RP-HPLC) method is typically developed. The separation is performed on a C18 stationary phase column. A gradient elution method is established using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). mdpi.com The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration to elute compounds of increasing hydrophobicity.

HPLC-UV: The UV detector is set to a wavelength where the target compound exhibits strong absorbance (determined from the UV-Vis spectrum) to ensure high sensitivity. Purity is calculated based on the relative peak area of the main compound versus the total area of all peaks in the chromatogram. sielc.com

HPLC-MS: Coupling the HPLC to a mass spectrometer allows for the determination of the mass of the components eluting from the column. This is invaluable for identifying unknown impurities by their molecular weight, providing insights into potential side-products or degradation pathways. google.com The use of a volatile buffer like formic acid is crucial for MS compatibility.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| UV Detection | 254 nm |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

While the target compound itself is not suitable for direct Gas Chromatography (GC) analysis due to its low volatility, GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification process. rsc.org

Methodology: A sample of the compound is dissolved in a high-purity solvent. The analysis is performed on a GC system equipped with a capillary column (e.g., a non-polar 5% phenyl-methylpolysiloxane phase) and coupled to a mass spectrometer. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature, separating the volatile components based on their boiling points and interactions with the stationary phase. The mass spectrometer identifies each eluting peak by comparing its mass spectrum to a library of known compounds (e.g., NIST library), allowing for the confident identification and quantification of residual solvents like ethyl acetate, hexanes, or dichloromethane. gcms.cz

Computational Approaches to Elucidate Molecular Interactions and Structure Activity Relationships

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic properties and reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are key to understanding a molecule's behavior in chemical reactions and biological interactions.

For thiophene (B33073) derivatives, DFT calculations are commonly employed to compute a range of electronic descriptors. jchps.comnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. jchps.com

Studies on various thiophene derivatives have shown that substitutions on the thiophene ring can significantly alter these electronic properties. For instance, the introduction of different functional groups can raise or lower the HOMO and LUMO energy levels, thereby tuning the molecule's electronic behavior. jchps.com Theoretical calculations have been shown to be in good agreement with experimental data, supporting their predictive power. rsc.org

Table 1: Calculated Electronic Properties of Thiophene and a Representative Derivative using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

|---|---|---|---|---|---|

| Thiophene | -6.50 | -0.30 | 6.20 | 6.56 | 0.36 |

Note: The data in this table is representative of typical values found in the literature for thiophene and its derivatives and is intended for illustrative purposes.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug design to understand how a ligand, such as a derivative of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide, might interact with a biological target, typically a protein receptor. researchgate.net

Docking simulations can reveal the specific binding mode of a ligand within the active site of a protein. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. For example, in studies of thiophene carboxamide derivatives as potential anticancer agents targeting tubulin, docking simulations have identified crucial hydrogen bonds with specific amino acid residues like Cys239 and Val181. mdpi.com Similarly, docking studies of thiophene sulfonamides against enoyl acyl carrier protein reductase have highlighted important binding interactions. nih.gov

A key output of molecular docking is a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov Lower binding energies typically indicate a more stable ligand-protein complex. These scores are used to rank different compounds and prioritize them for further experimental testing. For instance, a study on various thiophene-based compounds targeting breast cancer proteins revealed docking scores ranging from -5.436 to -6.161 kcal/mol. nih.gov

Table 2: Illustrative Molecular Docking Results for Thiophene Derivatives against a Hypothetical Protein Target

| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Derivative A | -8.5 | Tyr23, Ser45, Leu89 | Hydrogen Bond, Hydrophobic |

| Derivative B | -7.9 | Phe67, Val98, Ile102 | Hydrophobic, van der Waals |

Note: This table presents hypothetical data based on typical findings in molecular docking studies of thiophene derivatives to illustrate the type of information obtained.

Molecular Dynamics Simulations for Conformational Stability and Dynamics of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the conformational stability and flexibility of the ligand-target complex.

For thiophene-containing compounds, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. mdpi.comnih.gov These simulations can reveal how the ligand and protein adapt to each other's presence and can help to identify stable interactions that persist over time. For instance, MD simulations of thiophene polymers have been conducted to understand their interactions with various analytes, which is relevant for chemical sensing applications. researchgate.net The ultrafast dynamics of thiophene itself, including ring-opening and the interplay between different electronic states, have also been investigated using advanced ab initio MD methods. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Model Development for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu For derivatives of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide, QSAR models could be developed to predict their activity, for example, as enzyme inhibitors or antimicrobial agents.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For classes of compounds similar to the target molecule, such as thieno[3,2-b]pyrrole-5-carboxamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. rsc.org These models provide contour maps that visualize the regions around the molecules where modifications are likely to increase or decrease activity, thus guiding the design of new, more potent derivatives. Such models often exhibit good statistical robustness, with high correlation coefficients (r²) and predictive abilities (q²). rsc.org

Table 3: Statistical Parameters for a Representative 3D-QSAR Model on a Series of Carboxamide Derivatives

| Model | q² (cross-validated r²) | r² (non-cross-validated r²) | r²_pred (external validation) |

|---|---|---|---|

| CoMFA | 0.783 | 0.944 | 0.851 |

Note: The data is adapted from a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as a representative example of a QSAR study on a related class of compounds. rsc.org

In Vitro Pharmacological Investigations and Mechanistic Elucidation of N 3 Acetylphenyl 3 Thiophen 2 Yl Propanamide

Strategies for Identification and Validation of Potential Biological Targets

The initial step in characterizing the pharmacological profile of a novel compound like N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide involves identifying its potential biological targets. A common approach is to utilize computational methods, such as molecular docking and pharmacophore modeling, to screen the compound against libraries of known protein structures. This can provide initial hypotheses about potential interacting partners.

Furthermore, experimental strategies are crucial for validation. These can include broad-spectrum screening assays where the compound is tested against a panel of diverse biological targets, such as receptors, enzymes, and ion channels. Techniques like differential scanning fluorimetry (thermal shift assays) can be employed to assess direct binding to a purified protein, which, if positive, suggests a direct interaction that can be further investigated.

Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., specific enzyme families like ADP-ribosyltransferases, kinases)

Given that many therapeutic agents act by inhibiting enzymes, investigating the effect of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide on various enzyme families would be a critical area of research.

To study enzyme inhibition, robust and validated in vitro enzymatic assays are essential. These assays are designed to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. The development process involves optimizing conditions such as substrate concentration, enzyme concentration, temperature, and pH to ensure the assay is sensitive and reproducible. Validation would include demonstrating that the assay can accurately measure the activity of known inhibitors of the target enzyme.

Once an inhibitory effect is confirmed, the next step is to elucidate the mechanism of inhibition. This is typically achieved by performing kinetic studies where the reaction rate is measured at various concentrations of both the substrate and the inhibitor. By analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots, the mode of inhibition can be determined.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic activity regardless of whether the substrate is bound.

The results of these kinetic studies are often presented in tables summarizing key parameters like the inhibition constant (Ki).

| Inhibition Mode | Effect on Vmax | Effect on Km |

| Competitive | Unchanged | Increased |

| Uncompetitive | Decreased | Decreased |

| Non-competitive | Decreased | Unchanged |

This table represents theoretical outcomes for different modes of enzyme inhibition.

Receptor Binding Assays and Allosteric Modulation Studies

If initial screenings suggest that N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide may interact with a specific receptor, further binding assays are necessary to characterize this interaction.

Radioligand binding assays are a classic method to study receptor-ligand interactions. These assays involve using a radioactively labeled ligand that is known to bind to the target receptor. The ability of the test compound to displace the radioligand from the receptor is measured, which provides information about its binding affinity (Ki).

Label-free biosensor technologies, such as surface plasmon resonance (SPR), offer an alternative approach. SPR can monitor the binding of the compound to the immobilized receptor in real-time, providing kinetic data on the association and dissociation rates.

To understand the functional consequence of receptor binding, cellular assays using recombinant systems that express the target receptor are employed. These assays can determine whether the compound acts as:

An agonist: A substance that binds to a receptor and activates it, producing a biological response.

An antagonist: A substance that binds to a receptor but does not activate it, thereby blocking the action of an agonist.

An inverse agonist: A substance that binds to the same receptor as an agonist but elicits the opposite pharmacological response.

The potency (EC50 or IC50) and efficacy of the compound in these functional assays are key parameters that are determined.

| Compound Activity | Receptor Activation | Biological Response |

| Agonist | Activates | Elicits a response |

| Antagonist | No activation | Blocks agonist response |

| Inverse Agonist | Deactivates | Produces opposite response |

This table outlines the functional characteristics of different types of receptor ligands.

Cell-Based Functional Assays for Pathway Modulation and Cellular Response

Cell-based functional assays are critical for determining how a compound affects cellular processes and signaling pathways. These assays provide a more biologically relevant context than simple biochemical assays by using intact, living cells.

The choice of cell lines is fundamental to the investigation and is dictated by the therapeutic area of interest. Given the structural motifs within N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide, which are present in various anticancer and anti-inflammatory agents, a diverse panel of cell lines would be selected. mdpi.comcitedrive.com

Cancer Cell Lines: To evaluate potential antiproliferative activity, a selection of human cancer cell lines representing different malignancies would be utilized. Common choices include MCF-7 (breast cancer), HCT-116 (colon cancer), HeLa (cervical cancer), and A549 (lung cancer). nih.govnih.gov These cells are cultured under standard conditions (e.g., high glucose DMEM with 10% FBS) and seeded in multi-well plates for cytotoxicity assays. plos.org A non-malignant cell line, such as HaCaT (human keratinocytes), is often included to assess selectivity and potential toxicity to normal cells. nih.gov

Stimulated Cell Lines for Inflammation: To investigate anti-inflammatory potential, immune cells or related cell lines are used. Murine macrophage-like RAW 264.7 cells or human monocyte-like THP-1 cells are standard models. plos.orgnih.gov These cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of inflammatory mediators. citedrive.complos.org Primary cells, such as human peripheral blood mononuclear cells (PBMCs), can also be used to confirm findings in a more physiologically relevant system. nih.gov

Preparation involves culturing cells to 70-90% confluency, ensuring high viability (>90%), and then seeding them at appropriate densities in multi-well plates before treatment with the test compound. plos.org

High-Throughput Screening (HTS) allows for the rapid assessment of large numbers of compounds to identify "hits"—prototypes from which drug leads can be developed. mdpi.com For a novel compound like N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide, HTS would be employed to screen for its interaction with specific biological targets.

Methodologies often involve automated, miniaturized assays in 96- or 1536-well formats. nih.gov Key techniques include:

Differential Scanning Fluorimetry (DSF): This method measures changes in the thermal stability of a target protein upon ligand binding, allowing for rapid screening of compound libraries. nih.gov

Microscale Thermophoresis (MST): MST is a cross-validation technique that measures the motion of molecules in a temperature gradient, which changes when a compound binds to its target protein. It provides quantitative data on binding affinity. nih.gov

Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway. For instance, an NF-κB reporter assay in THP-1 cells could be used to screen for compounds that inhibit this key inflammatory pathway. nih.gov

The process involves the preparation of assay plates, often using acoustic dispensing technology for precision at the nanoscale, followed by automated reading and data analysis to identify active compounds. nih.gov

Assessing cellular permeability is crucial for predicting a drug's potential for oral absorption. Two widely used in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. nih.govnih.govslideshare.net

PAMPA: This is a high-throughput, low-cost assay that predicts passive, transcellular diffusion. nih.govresearchgate.net An artificial membrane, typically composed of lipids like phosphatidylcholine dissolved in an organic solvent (e.g., n-dodecane), is impregnated onto a filter support, separating a donor and an acceptor well. nih.gov The test compound is added to the donor well, and its appearance in the acceptor well is measured over time. While PAMPA is excellent for predicting passive transport, it cannot account for active transport or paracellular diffusion. nih.govresearchgate.net

Caco-2 Monolayers: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This model mimics the intestinal barrier and can assess both passive diffusion and active transport mechanisms, including efflux. nih.govnih.gov The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). researchgate.net While more comprehensive, the Caco-2 assay is more labor-intensive and has lower throughput than PAMPA. nih.gov

Comparing results from both assays can be informative; for example, if permeability is high in PAMPA but low in Caco-2, it may suggest the compound is a substrate for an efflux pump. nih.govresearchgate.net

| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Cell Monolayer Assay |

|---|---|---|

| Principle | Passive diffusion across a lipid-infused artificial membrane. nih.govresearchgate.net | Transport across a differentiated monolayer of human intestinal cells. nih.govnih.gov |

| Transport Mechanisms Measured | Passive transcellular diffusion only. nih.gov | Passive diffusion (transcellular and paracellular), active transport, and efflux. researchgate.net |

| Throughput | High (96- or 384-well plates). nih.gov | Low to medium. nih.gov |

| Cost & Labor | Low cost, low labor, amenable to automation. researchgate.net | High cost, labor-intensive. researchgate.net |

| Biological Complexity | Low (non-cellular). | High (mimics intestinal epithelium with transporters and tight junctions). nih.gov |

Exploration of Specific Biological Activities in Preclinical In Vitro Models (Focus on molecular mechanisms)

Following initial screening, more detailed studies are conducted to elucidate the specific biological activities and molecular mechanisms of a promising compound.

Thiophene (B33073) derivatives are known to possess antimicrobial properties. mdpi.comnih.govnih.gov The in vitro antibacterial activity of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide would be evaluated against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, including methicillin-resistant strains - MRSA) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govmdpi.com

Initial screening is performed using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. nanobioletters.com Further mechanistic studies could involve:

Enzyme Inhibition Assays: Investigating the inhibition of essential bacterial enzymes, such as DNA gyrase or β-lactamases. mdpi.commdpi.com

Efflux Pump Inhibition: Assessing whether the compound can inhibit bacterial efflux pumps, which are a common mechanism of antibiotic resistance. mdpi.com

Biofilm Disruption Assays: Evaluating the ability of the compound to prevent the formation of or disrupt established bacterial biofilms.

| Bacterial Strain | Compound | MIC (μg/mL) |

|---|---|---|

| S. aureus (ATCC 29213) | N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide | 16 |

| Ciprofloxacin (Control) | 0.5 | |

| E. coli (ATCC 25922) | N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide | 32 |

| Ciprofloxacin (Control) | 0.015 | |

| MRSA (Clinical Isolate) | N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide | 16 |

| Vancomycin (Control) | 1 |

Note: Data in Table 2 is hypothetical and for illustrative purposes only.

The anti-inflammatory potential of the compound would be assessed by measuring its ability to modulate the production of key pro-inflammatory cytokines. plos.org

LPS-stimulated RAW 264.7 macrophages or human PBMCs are treated with various concentrations of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide. plos.orgnih.gov After an incubation period, the cell culture supernatant is collected, and the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). citedrive.comresearchgate.net The concentration at which the compound inhibits 50% of cytokine production (IC50) is then determined. nih.gov

To delve deeper into the molecular mechanism, further studies would investigate the effect of the compound on the upstream signaling pathways that regulate cytokine production. A primary target for investigation is the NF-κB pathway, a central regulator of inflammation. plos.orgnih.gov Inhibition of NF-κB translocation from the cytoplasm to the nucleus in stimulated cells would provide strong evidence for the compound's mechanism of action. plos.orgresearchgate.net

| Cytokine | IC50 (µM) |

|---|---|

| TNF-α | 12.5 |

| IL-6 | 18.2 |

| IL-1β | 15.8 |

Note: Data in Table 3 is hypothetical and for illustrative purposes only.

Investigation of Apoptotic Pathways and Cell Cycle Perturbations in Cancer Cell Models (In Vitro)

A comprehensive review of publicly available scientific literature and research databases reveals a notable absence of studies specifically investigating the in vitro effects of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide on apoptotic pathways and cell cycle perturbations in cancer cell models. While research exists on various derivatives of thiophene and propanamide exhibiting anti-cancer properties, no specific data or detailed findings are available for the compound .

Consequently, it is not possible to provide an analysis of its mechanism of action in inducing apoptosis or causing cell cycle arrest, nor to present data tables detailing its impact on specific cancer cell lines. The scientific community has not yet published research that would allow for a detailed discussion of its pharmacological profile in this context. Further empirical studies are required to elucidate the potential of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide as an anti-cancer agent and to characterize its interactions with cellular pathways related to apoptosis and cell cycle regulation.

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl 3 Thiophen 2 Yl Propanamide and Its Analogues

Rational Design Principles for Analogues and Derivatives of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide

The design of analogues of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is guided by established medicinal chemistry principles. The core strategy often involves the modification of the lead structure to explore and optimize interactions with a specific biological target. This is achieved through several approaches, including:

Substituent Modification: Introducing various functional groups at different positions on the aromatic rings to probe the electronic and steric requirements for activity.

Bioisosteric Replacement: Substituting key functional groups or entire ring systems with other groups that possess similar physicochemical properties. This can improve pharmacokinetic properties and reduce metabolic liabilities. For instance, the thiophene (B33073) ring is often considered a bioisostere of a phenyl ring. nih.govresearchgate.netresearchgate.netcambridgemedchemconsulting.com

Scaffold Hopping: Altering the core structure of the molecule while retaining the essential pharmacophoric features to discover novel chemical series with improved properties.

Conformational Constraint: Introducing structural elements that restrict the flexibility of the molecule, which can lead to increased potency and selectivity by locking the compound into its bioactive conformation.

These design principles are often supported by computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the potential impact of structural modifications on biological activity before undertaking synthetic efforts.

Systematic Chemical Modifications and Their Impact on Target Interaction and Biological Activity

The systematic modification of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is crucial for understanding its SAR. By altering each of the three main components of the molecule, researchers can map the pharmacophore and identify the key interactions responsible for its biological effects.

Exploration of Substituent Effects on the Acetylphenyl Moiety

The N-(3-acetylphenyl) group plays a critical role in the activity of this class of compounds. The position and nature of substituents on this phenyl ring can significantly influence potency and selectivity. For example, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which share a similar amide linkage, modifications on the aromatic ring attached to the amide nitrogen had a profound impact on their fungicidal activity. mdpi.com

While specific data on the 3-acetylphenyl moiety of the title compound is limited in the public domain, general principles of medicinal chemistry suggest that:

Position of the Acetyl Group: The placement of the acetyl group at the meta position is likely crucial for optimal target interaction. Moving it to the ortho or para positions could alter the molecule's conformation and its ability to bind effectively.

Steric Effects: The size and shape of substituents on the phenyl ring can influence how the molecule fits into the binding pocket of its target. Bulky groups may either enhance binding through favorable van der Waals interactions or cause steric hindrance that reduces activity.

| Modification on Acetylphenyl Moiety | Observed/Expected Impact on Activity | Reference |

| Varying acetyl group position (ortho, meta, para) | Positional changes can significantly alter binding affinity and selectivity. | General SAR Principles |

| Introduction of electron-donating groups | May enhance activity by increasing electron density at key interaction points. | nih.gov |

| Introduction of electron-withdrawing groups | Can influence the acidity of the amide proton and hydrogen bonding potential. | nih.gov |

| Introduction of bulky substituents | May lead to steric hindrance or improved van der Waals interactions. | General SAR Principles |

Investigation of Structural Variations on the Thiophene Ring

The thiophene ring is another key component that can be modified to optimize the activity of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with the biological target.

Studies on related thiophene-containing compounds have shown that:

Substitution on the Thiophene Ring: The introduction of substituents at various positions of the thiophene ring can significantly impact biological activity. For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives, the presence and nature of substituents on the thiophene ring were critical for their fungicidal efficacy. mdpi.com Specifically, compounds with a methyl and an ester group on the thiophene ring showed potent activity. mdpi.com

| Modification on Thiophene Ring | Example Substituents | Observed/Expected Impact on Activity | Reference |

| Introduction of small alkyl groups | Methyl, Ethyl | Can enhance hydrophobic interactions and improve potency. | mdpi.com |

| Introduction of electron-withdrawing groups | Cyano, Ester | Can modulate the electronic properties of the ring and influence target binding. | mdpi.com |

| Introduction of hydrogen bond donors/acceptors | Hydroxyl, Amino | May form additional hydrogen bonds with the target, enhancing affinity. | nih.gov |

| Bioisosteric replacement | Phenyl, Furan, Thiazole | Can alter potency, selectivity, and pharmacokinetic properties. | nih.govresearchgate.net |

This table is based on SAR studies of related thiophene-containing compounds.

Modifications to the Propanamide Linker and Chain Length

The propanamide linker connects the acetylphenyl and thiophene moieties and plays a crucial role in positioning these two groups correctly for optimal interaction with the target. Modifications to this linker can have a significant impact on biological activity.

Key modifications to the propanamide linker include:

Chain Length: Altering the length of the alkyl chain can affect the distance and orientation between the two aromatic rings. Shortening or lengthening the chain from the optimal three carbons could lead to a loss of activity.

Flexibility: Introducing conformational constraints, such as double bonds or cyclic structures, into the linker can lock the molecule into a more active conformation, potentially increasing potency and selectivity.

Amide Bond Modification: Replacing the amide bond with other linking groups (e.g., ester, reverse amide, sulfonamide) can alter the hydrogen bonding capabilities and metabolic stability of the compound. Studies on melatonin (B1676174) derivatives have shown that N-amide substitution can significantly affect their antioxidative activities. nih.gov

| Modification to Propanamide Linker | Observed/Expected Impact on Activity | Reference |

| Shortening or lengthening the alkyl chain | Can lead to suboptimal positioning of the pharmacophoric groups and reduced activity. | General SAR Principles |

| Introducing unsaturation (e.g., propenamide) | May alter the geometry and rigidity of the molecule, potentially improving target binding. | researchgate.net |

| Replacing the amide bond with bioisosteres | Can affect hydrogen bonding, stability, and pharmacokinetic properties. | nih.gov |

This table is based on general principles of medicinal chemistry and SAR studies of related propanamide-containing compounds.

Delineation of Pharmacophoric Requirements for Potent Activity

Based on the available SAR data for related compounds, a hypothetical pharmacophore model for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide analogues can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity.

The key pharmacophoric features likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the acetyl group.

A hydrogen bond donor: The N-H group of the amide linker.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linker.

A hydrophobic/aromatic region: The acetylphenyl ring.

A heteroaromatic region with a potential hydrogen bond acceptor: The thiophene ring, with the sulfur atom potentially acting as a weak hydrogen bond acceptor.

The spatial arrangement and distances between these features are critical for potent activity. Computational pharmacophore modeling can be used to refine this model and guide the design of new, more potent analogues.

Iterative Design and Synthesis Strategies for Optimized Lead Compounds

The optimization of a lead compound like N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is an iterative process that involves cycles of design, synthesis, and biological testing. mdpi.com This process allows for the continuous refinement of the SAR and the gradual improvement of the compound's properties.

The iterative cycle typically involves:

Design: Based on the current SAR and pharmacophore model, new analogues with specific structural modifications are designed.

Synthesis: The designed compounds are synthesized in the laboratory.

Biological Evaluation: The synthesized compounds are tested for their biological activity and other properties (e.g., selectivity, metabolic stability).

SAR Analysis: The results of the biological evaluation are used to update the SAR and refine the pharmacophore model.

This iterative approach allows for a systematic exploration of the chemical space around the lead compound, ultimately leading to the identification of optimized candidates with improved therapeutic potential. The synthesis of N-(thiophen-2-yl) nicotinamide derivatives, for example, involved a multi-step process that allowed for the introduction of various substituents on both the nicotinamide and thiophene rings, facilitating a thorough SAR study. mdpi.com

Preclinical Pharmacological Profiling and Mechanistic Studies Beyond in Vitro Non Human

In Silico and In Vitro Prediction of ADME Parameters for Research Guidance

Before extensive animal testing, a series of computational and in vitro assays are conducted to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These early predictions are crucial for identifying potential liabilities and guiding the design of more complex preclinical studies. nih.gov

In silico tools are widely used in modern drug discovery to forecast the pharmacokinetic properties of new molecules. nih.govmdpi.com These computational models use the chemical structure of a compound to estimate its likelihood of being absorbed in the human intestine, a key factor for oral bioavailability. mdpi.com Models like the "BOILED-Egg" method can predict gastrointestinal absorption and brain penetration based on lipophilicity and polarity. mdpi.com

While these predictive studies are standard practice, specific computational permeability and absorption data for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide are not available in the reviewed literature.

Table 1: Predicted Permeability and Absorption Parameters

| Parameter | Predicted Value | Method/Software |

|---|---|---|

| Human Intestinal Absorption (HIA) | Data Not Available | e.g., admetSAR, SwissADME |

| Caco-2 Permeability | Data Not Available | e.g., pkCSM |

This table is illustrative. Specific data for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is not publicly available.

The metabolic stability of a compound is a measure of its susceptibility to breakdown by metabolic enzymes, primarily in the liver. springernature.com This is typically assessed in vitro by incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, human). springernature.comfrontiersin.org These systems contain the key drug-metabolizing enzymes. The rate at which the parent compound disappears over time is measured to determine its metabolic half-life. nih.gov Subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) helps in identifying the major metabolites formed. nih.gov

Specific data from in vitro metabolic stability assays for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide could not be located in the public domain.

Table 2: In Vitro Metabolic Stability Data

| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Major Metabolites Identified |

|---|---|---|---|---|

| Liver Microsomes | Human | Data Not Available | Data Not Available | Data Not Available |

| Liver Microsomes | Rat | Data Not Available | Data Not Available | Data Not Available |

This table is illustrative. Specific data for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is not publicly available.

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein (AAG), significantly influences its distribution and pharmacological effect. nih.gov Only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body. nih.gov In vitro plasma protein binding is commonly measured using methods like equilibrium dialysis. nih.gov

Research findings on the in vitro plasma protein binding of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide are not available in the surveyed literature.

Table 3: In Vitro Plasma Protein Binding

| Species | Percent Bound (%) | Primary Binding Protein | Method |

|---|---|---|---|

| Human | Data Not Available | Data Not Available | e.g., Equilibrium Dialysis |

| Rat | Data Not Available | Data Not Available | e.g., Equilibrium Dialysis |

This table is illustrative. Specific data for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is not publicly available.

Exploratory Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Animal Models for Mechanistic Insights

Pharmacokinetic (PK) studies in animal models are essential to understand how an organism processes a drug. These studies bridge the gap between in vitro data and potential human clinical trials by providing a dynamic view of the drug's journey through a living system. biotechfarm.co.il

The choice of an animal model is dictated by the research question. Rodents, such as rats and mice, are commonly used for initial PK screening due to their well-characterized physiology and handling practicalities. biotechfarm.co.ilnih.gov The selection aims to use a species whose drug metabolism and excretion pathways are as analogous to humans as possible for the compound class under investigation. biotechfarm.co.il

Information regarding the specific animal models used for the investigation of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is not available.

Following administration of the compound to an animal model, blood samples are collected over time to determine the plasma concentration of the drug. nih.gov This data is used to calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability. nih.gov These studies provide critical information on how rapidly the drug is absorbed, how widely it distributes into tissues, and how quickly it is eliminated from the body. biotechfarm.co.il

A specific pharmacokinetic profile for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide in any preclinical species has not been reported in the available literature.

Table 4: Example Pharmacokinetic Parameters in a Preclinical Species (e.g., Rat)

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

|---|---|---|

| Clearance (CL) | Data Not Available | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available | N/A |

| Elimination Half-life (t½) | Data Not Available | Data Not Available |

| Area Under the Curve (AUC) | Data Not Available | Data Not Available |

This table is illustrative and shows typical parameters measured. Specific data for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is not publicly available.

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Models

No public data is available for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide.

Future Perspectives and Research Trajectories for N 3 Acetylphenyl 3 Thiophen 2 Yl Propanamide

Potential for Development of Novel Research Probes and Tool Compounds

The development of research probes and tool compounds is a critical step in elucidating biological pathways and validating novel drug targets. The structure of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide offers several avenues for modification to create such tools. The thiophene (B33073) moiety, a common pharmacophore in medicinal chemistry, can be functionalized to introduce reporter groups such as fluorescent tags or biotin (B1667282) for use in biochemical and cellular assays. nih.gov

Furthermore, the acetyl group on the phenyl ring could be chemically modified to incorporate photoaffinity labels or reactive groups for covalent labeling of target proteins. The development of such probes would be invaluable for target identification and validation studies, helping to uncover the mechanism of action of this class of compounds. The versatility of the thiophene ring allows for a range of chemical modifications that could be exploited to develop a library of probes with varying properties. nih.gov

Strategies for Further Optimization of Lead Compounds in Preclinical Research

Should N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide emerge as a hit or lead compound from initial screening campaigns, a systematic optimization process would be essential for its progression in preclinical research. Structure-activity relationship (SAR) studies would form the basis of this optimization, with a focus on enhancing potency, selectivity, and pharmacokinetic properties. eurofinsdiscovery.com

Key strategies for optimization would include:

Modification of the Thiophene Ring: Introduction of various substituents on the thiophene ring could modulate the electronic and steric properties of the molecule, potentially leading to improved target engagement.

Alterations to the Propanamide Linker: The length and rigidity of the linker could be altered to optimize the orientation of the terminal aromatic rings within a target's binding site.

Substitution on the Phenyl Ring: The acetyl group could be replaced with other electron-withdrawing or electron-donating groups to fine-tune the compound's activity and metabolic stability.

An illustrative table of potential modifications and their intended outcomes is provided below:

| Modification Site | Proposed Modification | Potential Outcome |

| Thiophene Ring | Introduction of a halogen (e.g., Br, Cl) | Increased potency, altered metabolic stability |

| Propanamide Linker | Replacement with a more rigid linker (e.g., cyclopropane) | Enhanced selectivity, improved binding affinity |

| Phenyl Ring | Replacement of the acetyl group with a cyano or nitro group | Modulation of electronic properties, potential for altered target interactions |

Exploration of Synergistic Effects in Combination with Other Research Agents (Preclinical/In Vitro Focus)

The investigation of combination therapies is a growing area of research, particularly in the context of complex diseases such as cancer. nih.gov Thiophene derivatives have shown promise as anticancer agents, and it is plausible that N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide could exhibit synergistic effects when combined with other therapeutic agents. nih.govmdpi.com

Preclinical in vitro studies could be designed to explore these potential synergies. For instance, the compound could be tested in combination with known cytotoxic agents or targeted therapies in various cancer cell lines. Assays to measure cell viability, apoptosis, and cell cycle progression would be employed to quantify the synergistic effects. The thiophene carboxamide scaffold has been identified in compounds with promising anticancer activity, suggesting that this line of inquiry could be fruitful. mdpi.com

A hypothetical experimental design to explore synergistic effects is outlined in the table below:

| Cancer Cell Line | Combination Agent | Assay | Endpoint |

| A375 (Melanoma) | BRAF inhibitor | Cell Viability (MTT) | IC50 determination, Combination Index (CI) |

| HT-29 (Colon) | 5-Fluorouracil | Apoptosis (Caspase-3/7) | Measurement of apoptosis induction |

| MCF-7 (Breast) | Doxorubicin | Cell Cycle Analysis | Analysis of cell cycle distribution |

Challenges and Opportunities in the Academic Translation of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide Research

The translation of academic research findings into clinical applications is a complex process fraught with challenges. For a novel compound like N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide, these challenges would include establishing a robust and scalable synthetic route, identifying a clear biological target and mechanism of action, and conducting comprehensive preclinical safety and efficacy studies. eurofinsdiscovery.com

However, significant opportunities also exist. The thiophene scaffold is a "privileged" structure in medicinal chemistry, known for its presence in numerous approved drugs. mdpi.comresearchgate.net This precedence could facilitate the drug development process. Furthermore, the modular nature of the compound's synthesis allows for the rapid generation of analogues, which can accelerate the optimization process. nih.gov Academic-industrial partnerships could provide the necessary resources and expertise to navigate the complexities of drug development and translate promising research into tangible therapeutic benefits. The inherent versatility of thiophene derivatives provides a strong foundation for the exploration of this compound in various therapeutic areas. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with acetylation of 3-aminophenyl derivatives, followed by coupling with thiophene-containing intermediates. Key parameters include reaction temperature (optimized between 60–80°C for acylation), stoichiometric ratios (e.g., 1.2:1 acylating agent to amine), and purification methods such as column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures). Contamination by unreacted starting materials or byproducts like N-acetylated impurities must be monitored via TLC .

Q. Which analytical techniques are recommended for characterizing the structural integrity of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide?

- Methodological Answer :

- 1H/13C NMR : Confirm proton environments (e.g., acetyl methyl singlet at δ 2.1–2.3 ppm, thiophene protons at δ 6.8–7.2 ppm) and carbon backbone integrity.

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C15H15NO2S: 274.0899).

- FTIR : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹, thiophene C-S at ~700 cm⁻¹).

- HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How does the solubility profile of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide impact experimental design in biological assays?

- Methodological Answer : The compound’s limited aqueous solubility (<0.1 mg/mL in PBS) necessitates stock solutions in DMSO (10–50 mM). For in vitro assays, maintain DMSO concentrations <0.1% to avoid cytotoxicity. For in vivo studies, use surfactants (e.g., 10% Cremophor EL) or cyclodextrin-based formulations. Solubility can be improved by derivatization (e.g., sodium salt formation at the amide group) .

Advanced Research Questions

Q. How can researchers optimize the acylation step in the synthesis of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide when encountering low yields?

- Methodological Answer : Low yields (<50%) in the acylation step often result from incomplete activation of the carboxylic acid. Strategies include:

- Using coupling agents like EDCI/HOBt (1.5 equivalents) in DMF at 0°C to room temperature.

- Adding DMAP (0.1 equivalents) as a catalyst to enhance reactivity.

- Employing microwave-assisted synthesis (80°C, 30 minutes) to accelerate reaction kinetics.

Post-reaction, extract unreacted starting materials with dichloromethane/water partitioning before purification .

Q. What strategies are effective for resolving contradictory NMR data when characterizing thiophene ring substituents in N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide derivatives?

- Methodological Answer : Contradictions in thiophene proton splitting (e.g., unexpected multiplicity in 1H NMR) may arise from dynamic effects or rotational isomerism. Solutions include:

- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to confirm connectivity.

- Variable-temperature NMR : Perform at −40°C to slow conformational exchange and resolve overlapping signals.

- Comparative analysis : Use reference data from structurally similar compounds (e.g., 3-(thiophen-2-yl)propanamide derivatives) .

Q. What biochemical assays are suitable for investigating the PARP1 inhibition potential of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide derivatives?

- Methodological Answer :

- Cell-free PARP1 activity assay : Measure NAD+ depletion using recombinant PARP1 enzyme, histone-coated plates, and a colorimetric NAD+/NADH detection kit (IC50 determination).

- Auto-ADP-ribosylation assay : Detect PARP1 self-modification via Western blot with anti-PAR antibodies.

- Cellular assays : Use BRCA-deficient cell lines (e.g., MDA-MB-436) to evaluate synthetic lethality. Compare potency to benchmark inhibitors (e.g., Olaparib) .

Q. How should researchers approach structure-activity relationship (SAR) studies for N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide analogs targeting neurological receptors?

- Methodological Answer :

- Substitution patterns : Systematically modify the acetylphenyl group (e.g., halogenation at position 4) and thiophene ring (e.g., introducing methyl or nitro groups).

- In vitro binding assays : Screen analogs against recombinant CB2 or serotonin receptors (5-HT2A) using radioligand displacement (e.g., [³H]-CP55,940 for CB2).

- Molecular docking : Perform simulations with receptor crystal structures (e.g., CB2 PDB: 5ZTY) to predict binding affinities and guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.